

mechanism of action of DMX-129

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Compound of Interest		
Compound Name:	DMX-129	
Cat. No.:	B12405867	Get Quote

The identifier "**DMX-129**" is ambiguous and has been associated with several distinct investigational compounds in scientific literature and clinical development. This guide provides a detailed overview of the mechanism of action for each of these agents, based on publicly available data. Researchers and drug development professionals should verify the specific compound of interest before proceeding.

Disambiguation of "DMX-129"

Due to the lack of a unique molecule corresponding to "**DMX-129**," this document addresses the following potential candidates:

- DMXAA (Vadimezan): A potent murine STING agonist.
- MM-129: A dual inhibitor of BTK and PD-L1.
- AGMB-129 (Ontunisertib): A gastrointestinally-restricted ALK5 inhibitor.
- EBC-129: An antibody-drug conjugate targeting CEACAM5/6.
- MCLA-129: A bispecific antibody targeting EGFR and c-Met.
- BIIB129: A brain-penetrant BTK inhibitor.

DMXAA (5,6-dimethylxanthenone-4-acetic acid; Vadimezan)







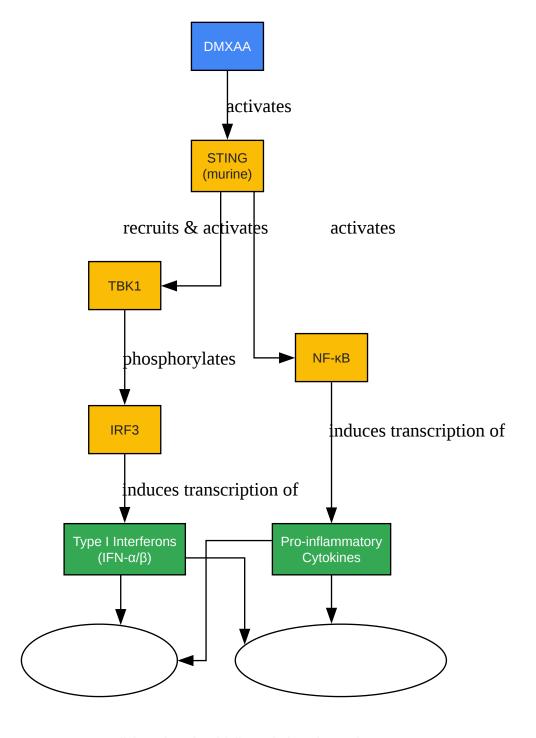
Mechanism of Action: DMXAA is a xanthenone-4-acetic acid derivative that acts as a potent agonist of the murine Stimulator of Interferon Genes (STING) pathway.[1] It does not, however, activate the human STING pathway, which led to its failure in human clinical trials. In mice, DMXAA intercalates into the DNA of tumor cells, but its primary anti-tumor effect is mediated through the activation of the STING pathway in host immune cells, particularly tumor-associated macrophages (TAMs).

Activation of STING by DMXAA in murine models leads to the production of type I interferons and other pro-inflammatory cytokines.[1] This results in two key anti-tumor effects:

- Vascular Disruption: DMXAA stimulates TAMs to produce cytokines that lead to the disruption of the tumor vasculature, cutting off the tumor's blood supply.[1]
- Immune Modulation: It can repolarize M2-like (pro-tumor) macrophages to an M1-like (anti-tumor) phenotype.[1]

Signaling Pathway:





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Caption: DMXAA signaling pathway in murine models.

Experimental Protocols:

• In vivo vascular disruption studies: Murine tumor models (e.g., non-small cell lung cancer) are established in mice (e.g., 129/Sv). A single intraperitoneal (i.p.) dose of DMXAA (e.g., 25



mg/kg) or a vehicle control (e.g., DMSO) is administered. Tumor perfusion and signal intensity are monitored using imaging techniques like bioluminescence imaging at baseline and at various time points post-injection (e.g., 6 and 24 hours).[1] Histological analysis of tumor sections is also performed to assess vascular damage.

Quantitative Data:

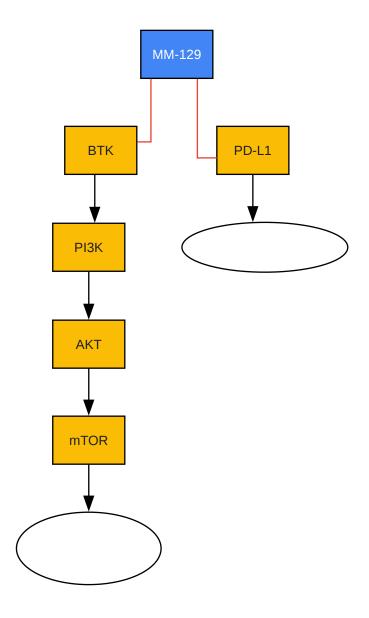
Parameter	Value	Model System	Reference
In vivo dose	25 mg/kg	129/Sv mice with subcutaneous tumors	[1]

MM-129

Mechanism of Action: MM-129 is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and Programmed Death-Ligand 1 (PD-L1).[2] Its anti-cancer activity is being investigated in colon cancer.[2][3] The inhibition of the BTK/PI3K/AKT/mTOR signaling pathway is a key aspect of its mechanism.[2] By targeting this pathway, MM-129 can inhibit tumor cell proliferation and survival. The dual inhibition of PD-L1 suggests a potential role in modulating the tumor microenvironment and enhancing anti-tumor immunity.

Signaling Pathway:





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Caption: MM-129 inhibitory pathway.

Experimental Protocols:

• In vivo toxicity and efficacy studies: Zebrafish and rodent models (e.g., mice) are used. For efficacy, tumor xenografts (e.g., DLD-1 and HT-29 human colon cancer cells) are established in immunocompromised mice. MM-129 is administered at an effective dose (e.g., 10 µmol/kg), and tumor development is monitored.[3] For safety and toxicity, hematological and biochemical parameters, as well as liver and renal function, are assessed after a 14-day administration period.[2][3]



Pharmacokinetic studies: In vivo studies in Wistar rats are conducted to assess
pharmacokinetic properties. After intraperitoneal administration, blood samples are collected
at various time points to determine absorption and bioavailability.[2][3]

Quantitative Data:

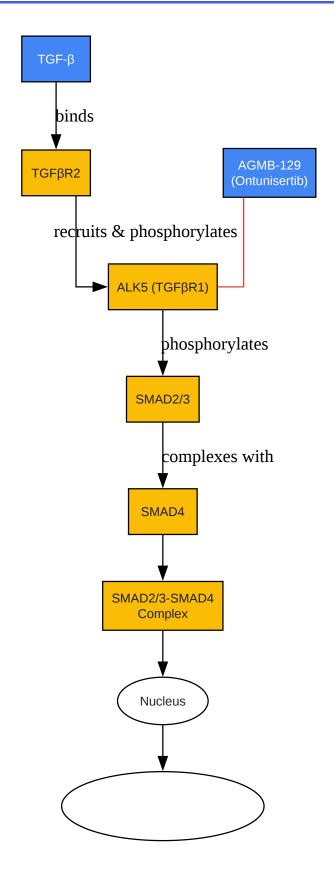
Parameter	Value	Model System	Reference
Anticancer effective dose	10 μmol/kg	Mice	[2][3]
Bioavailability	68.6%	Wistar rats (intraperitoneal)	[2][3]

AGMB-129 (Ontunisertib)

Mechanism of Action: AGMB-129, also known as Ontunisertib, is an oral, small molecule, gastrointestinally-restricted inhibitor of ALK5 (also known as TGF-β receptor 1, TGFβR1).[4] It is being developed for the treatment of Fibrostenosing Crohn's Disease (FSCD).[4] The transforming growth factor-beta (TGF-β) pathway is a major driver of fibrosis. By inhibiting ALK5 in the gastrointestinal tract, Ontunisertib aims to reduce fibrosis locally.[4] A key feature of this drug is its rapid first-pass metabolism in the liver, which prevents significant systemic exposure and is expected to result in an improved safety profile compared to systemic ALK5 inhibitors.[4]

Signaling Pathway:





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Caption: AGMB-129 (Ontunisertib) mechanism of action.



Experimental Protocols:

- Phase 1 Clinical Trial (Healthy Volunteers): A study involving single ascending dose (SAD), multiple ascending dose (MAD), and food-effect (FE) stages. A total of 82 healthy subjects were randomized to receive single or multiple daily oral doses of ontunisertib or placebo.
 Safety, tolerability, and pharmacokinetics (local and systemic exposure) were assessed.[4]
- Phase 2a Clinical Trial (STENOVA NCT05843578): A randomized, double-blind, placebocontrolled study in patients with symptomatic FSCD. Patients receive one of two doses of ontunisertib (e.g., 200mg twice-daily or 100mg once-daily) or placebo for 12 weeks on top of standard of care. The primary endpoint is safety and tolerability. Target engagement is measured by transcriptomics in mucosal biopsies.[4]

Quantitative Data:

Parameter	Value	Study Population	Reference
Phase 2a Doses	200mg BID or 100mg QD	Patients with Fibrostenotic Crohn's Disease	[4]
Phase 2a Enrollment	103 patients	Patients with Fibrostenotic Crohn's Disease	[4]
Phase 1 Enrollment	82 subjects	Healthy volunteers	[4]

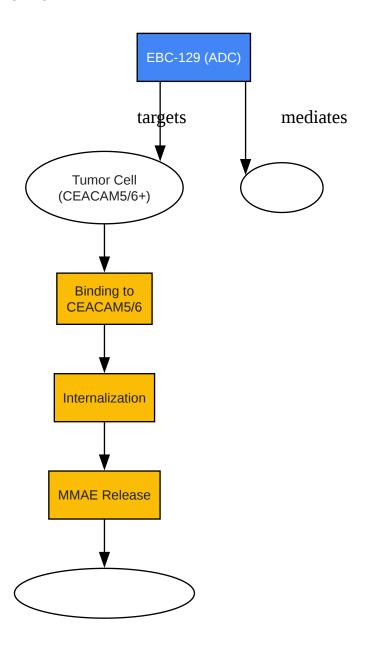
EBC-129

Mechanism of Action: EBC-129 is a first-in-class antibody-drug conjugate (ADC) that targets a specific N256-glycosylation site on both carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5) and CEACAM6.[5][6] These proteins are overexpressed in various solid tumors, including pancreatic ductal adenocarcinoma (PDAC), and are implicated in tumor cell migration and invasion.[5] EBC-129 consists of a fully humanized monoclonal antibody linked to the cytotoxic agent monomethyl auristatin E (MMAE) via a cleavable linker, with a drug-to-antibody ratio of 4.[5] Upon binding to CEACAM5/6 on cancer cells, EBC-129 is



internalized, and the MMAE payload is released, leading to cancer cell death.[6] The antibody component also possesses inherent antibody-dependent cellular cytotoxicity (ADCC) activity.[5]

Mechanism of Action Workflow:



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Caption: EBC-129 mechanism of action workflow.

Experimental Protocols:







Phase 1 Clinical Trial (NCT05701527): An open-label, dose-escalation and expansion study in patients with advanced solid tumors.[7] Patients with unresectable locally advanced or metastatic solid tumors with confirmed CEACAM5/6 expression are enrolled.[5] EBC-129 is administered intravenously every 3 weeks at escalating doses (e.g., 1.8, 2.0, or 2.2 mg/kg).
 [5] The primary objective is to assess safety and determine the recommended Phase 2 dose (RP2D). Secondary objectives include evaluating anti-tumor activity (Objective Response Rate, Disease Control Rate, Progression-Free Survival).[5]

Quantitative Data from Phase 1 Trial in PDAC:



Parameter	Value	Dose	Patient Population	Reference
Objective Response Rate (ORR)	20%	Overall	Heavily pretreated metastatic PDAC	[5]
Disease Control Rate (DCR)	71.4%	Overall	Heavily pretreated metastatic PDAC	[5]
Median Progression-Free Survival (PFS)	12.9 weeks	Overall	Heavily pretreated metastatic PDAC	[5]
ORR	25%	1.8 mg/kg	Heavily pretreated metastatic PDAC	[5]
Median PFS	19.1 weeks	1.8 mg/kg	Heavily pretreated metastatic PDAC	[5]
ORR	20%	2.2 mg/kg	Heavily pretreated metastatic PDAC	[5]
Median PFS	12.1 weeks	2.2 mg/kg	Heavily pretreated metastatic PDAC	[5]
Recommended Phase 2 Doses	1.8 and 2.2 mg/kg	[5]		

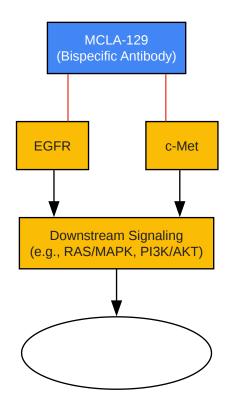
MCLA-129

Mechanism of Action: MCLA-129 is a human bispecific antibody that simultaneously targets the epidermal growth factor receptor (EGFR) and the c-Met receptor. It is being investigated in a Phase 1/2 clinical trial for patients with advanced non-small cell lung cancer (NSCLC) and



other advanced solid tumors.[8] The rationale for dual targeting of EGFR and c-Met is to overcome resistance mechanisms that can arise from the activation of either pathway.

Signaling Pathway:



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Caption: MCLA-129 dual targeting mechanism.

Experimental Protocols:

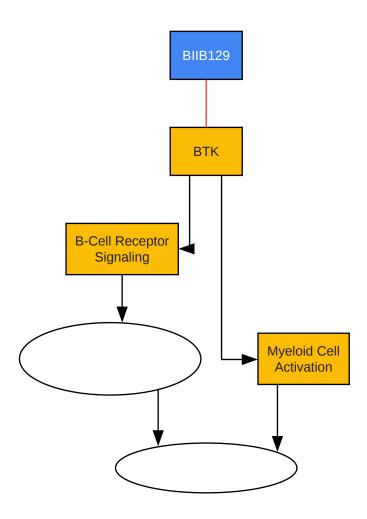
Phase 1/2 Clinical Trial (NCT04930432): A multi-center, open-label study of MCLA-129 monotherapy.[8] Part 1 is a dose-escalation and expansion phase in patients with advanced solid tumors to determine safety and the recommended Phase 2 dose. Part 2 is a Phase 2 cohort expansion to further evaluate efficacy and safety in specific patient sub-cohorts, such as those with advanced NSCLC. MCLA-129 is administered via intravenous infusion every two weeks in a 28-day cycle.[8]

BIIB129



Mechanism of Action: BIIB129 is a covalent, selective, and brain-penetrant inhibitor of Bruton's tyrosine kinase (BTK).[9] It is being developed for the treatment of multiple sclerosis (MS). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and the activation of myeloid cells, both of which are involved in the inflammatory processes that drive MS. By inhibiting BTK, BIIB129 is expected to modulate the adaptive and innate immune responses in the central nervous system.[9] Its brain-penetrant nature is a key feature for treating a CNS disease like MS.

Signaling Pathway:



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Caption: BIIB129 mechanism of action in MS.

Experimental Protocols:



 Preclinical in vivo models: Efficacy has been demonstrated in disease-relevant preclinical models of B-cell proliferation in the central nervous system.[9] These likely include models of experimental autoimmune encephalomyelitis (EAE) in rodents, a common model for MS.

Quantitative Data:

 No specific quantitative data such as IC50 values or in vivo efficacy percentages are available in the provided search results. The compound is described as having a high kinome selectivity and a favorable safety profile for clinical development.[9]

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